molecular formula C17H22N2OS2 B5626733 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 1-azepanecarbodithioate

2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 1-azepanecarbodithioate

Cat. No.: B5626733
M. Wt: 334.5 g/mol
InChI Key: WEHDTZJWYLEHTE-UHFFFAOYSA-N
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Description

2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 1-azepanecarbodithioate is an organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of an isoindoline moiety, which is a bicyclic structure containing a nitrogen atom, and an azepane ring, which is a seven-membered ring containing a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 1-azepanecarbodithioate typically involves the reaction of isoindoline derivatives with azepane derivatives under specific conditions. One common method involves the use of a condensation reaction between an isoindoline derivative and an azepane derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 50°C and 100°C to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 1-azepanecarbodithioate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 1-azepanecarbodithioate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 1-azepanecarbodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 1-azepanecarbodithioate is unique due to the presence of both the isoindoline and azepane moieties, which provide a distinct combination of structural features and reactivity. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel applications in various fields .

Properties

IUPAC Name

2-(3-oxo-1H-isoindol-2-yl)ethyl azepane-1-carbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2OS2/c20-16-15-8-4-3-7-14(15)13-19(16)11-12-22-17(21)18-9-5-1-2-6-10-18/h3-4,7-8H,1-2,5-6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHDTZJWYLEHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=S)SCCN2CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 1-azepanecarbodithioate
Reactant of Route 2
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2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 1-azepanecarbodithioate
Reactant of Route 3
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2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 1-azepanecarbodithioate
Reactant of Route 4
Reactant of Route 4
2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 1-azepanecarbodithioate
Reactant of Route 5
2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 1-azepanecarbodithioate
Reactant of Route 6
Reactant of Route 6
2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 1-azepanecarbodithioate

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